5-Ethoxy-3-methoxy-2-nitropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18g/mol |
IUPAC Name |
5-ethoxy-3-methoxy-2-nitropyridine |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-6-4-7(13-2)8(9-5-6)10(11)12/h4-5H,3H2,1-2H3 |
InChI Key |
APRVAQTWOMQJCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1)[N+](=O)[O-])OC |
Canonical SMILES |
CCOC1=CC(=C(N=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents on the pyridine ring significantly influence reactivity, stability, and applications. Below is a comparative analysis with structurally related compounds:
2-Methoxy-4-methyl-5-nitropyridine (7c)
- Molecular Formula : C₇H₈N₂O₃
- Key Features : Methoxy at position 2, methyl at 4, nitro at 3.
- Synthesis : Achieved in 95% yield via established procedures .
- Comparison: The absence of an ethoxy group and the presence of a methyl substituent reduce steric hindrance compared to 5-ethoxy-3-methoxy-2-nitropyridine. Methyl groups typically enhance solubility in non-polar solvents, whereas ethoxy groups increase lipophilicity .
5-Chloro-2-methoxy-3-nitropyridine
- Molecular Formula : C₆H₅ClN₂O₃
- Key Features : Chloro at position 5, methoxy at 2, nitro at 3.
- Applications : Widely used as a synthetic intermediate in pharmaceuticals and agrochemicals .
- Comparison : The electronegative chlorine atom at position 5 enhances electrophilic substitution reactivity compared to the ethoxy group in this compound. This difference may influence regioselectivity in downstream reactions .
3-Iodo-2-methoxy-5-nitropyridine
- Molecular Formula : C₆H₅IN₂O₃
- Key Features : Iodo at position 3, methoxy at 2, nitro at 4.
- Physicochemical Properties : Higher molecular weight (280.02 g/mol ) due to iodine, which also increases polarizability and boiling point compared to ethoxy/methoxy derivatives .
- Comparison : The iodo substituent enables participation in Ullmann or Suzuki coupling reactions, a reactivity profile distinct from ethoxy-containing analogs .
Physical and Chemical Properties
The table below summarizes critical data for this compound and its analogs:
*Estimated based on substituent contributions.
Preparation Methods
Nitration of Pre-Substituted Pyridine Derivatives
A common strategy involves nitrating pyridine precursors already bearing ethoxy and methoxy groups. For example, 3-methoxy-5-ethoxypyridine can undergo nitration at position 2 using mixed acid systems (HNO₃/H₂SO₄) or alternative nitrating agents like N₂O₅/SO₂.
Key Steps:
-
Substitution Reactions :
-
Methoxy and ethoxy groups are introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For instance, 3-hydroxy-5-ethoxypyridine may undergo methylation using methyl iodide (CH₃I) in the presence of a base.
-
Ethoxy groups are introduced via reaction with ethyl bromide (C₂H₅Br) under alkaline conditions.
-
-
Nitration :
-
Mixed Acid System : A nitrating mixture (HNO₃/H₂SO₄) at 0–40°C selectively nitrates the pyridine ring. The electron-donating methoxy and ethoxy groups direct nitro substitution to the ortho/para positions. However, steric and electronic factors favor nitration at position 2.
-
N₂O₅/SO₂ Method : This approach avoids harsh acidic conditions. Pyridine derivatives react with N₂O₅ in liquid SO₂, forming an N-nitropyridinium intermediate, which undergoes a-sigmatropic shift to yield 2-nitropyridines.
-
Sequential Functionalization of Pyridine Core
Industrial-Scale Methodologies
Microreactor-Based Nitration
Recent patents highlight the use of continuous-flow microreactors for improved safety and yield:
-
Reaction Solution I : 3-Methoxy-5-ethoxypyridine (2 M in ethylene dichloride).
-
Reaction Solution II : Nitrating mixture (65% HNO₃ and 98% H₂SO₄, 1:3 v/v).
-
Conditions :
-
Flow Rates : 50 mL/min (Solution I) and 46 mL/min (Solution II).
-
Temperature : 40°C.
-
Residence Time : 30 seconds.
-
Advantages :
-
Reduced thermal runaway risks.
-
Precise control over stoichiometry and reaction time.
Catalytic Nitration with Solid Acids
To minimize waste, solid acid catalysts (e.g., zeolites or sulfonated resins) replace H₂SO₄:
Example :
Comparative Analysis of Methods
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Mixed Acid Nitration | HNO₃/H₂SO₄, 0–40°C | 60–70% | Moderate | Industrial |
| N₂O₅/SO₂ Nitration | N₂O₅, SO₂, -10°C | 68–72% | High | Lab-Scale |
| Microreactor Nitration | Continuous Flow, 40°C | 85–90% | High | Industrial |
| Solid Acid Catalysis | H-Beta zeolite, 60°C | 75% | Moderate | Pilot-Scale |
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
